molecular formula C19H18ClN5O2S B6443852 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2548986-84-9

5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6443852
CAS No.: 2548986-84-9
M. Wt: 415.9 g/mol
InChI Key: TXUZHFVJPXJMBG-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile (CAS: 2549041-13-4) is a heterocyclic compound featuring a pyridine-carbonitrile core substituted with a chlorine atom at position 5 and a piperidine moiety at position 4. The piperidine ring is further functionalized with a methylamino-linked 1,2-benzothiazol-3-yl group bearing a sulfone (dioxo) group. Its molecular formula is C₁₈H₁₆ClN₅O₂S, with a molecular weight of 401.87 g/mol .

The compound’s design integrates key pharmacophoric elements:

  • Pyridine-carbonitrile backbone: Enhances hydrogen bonding and π-π stacking interactions.
  • 1,2-Benzothiazol-3-yl sulfone: Contributes to electron-withdrawing properties and metabolic stability.
  • Piperidine-methylamino linker: Modulates solubility and receptor binding kinetics.

Properties

IUPAC Name

5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c1-24(18-15-4-2-3-5-17(15)28(26,27)23-18)14-6-8-25(9-7-14)19-16(20)10-13(11-21)12-22-19/h2-5,10,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZHFVJPXJMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=C(C=N2)C#N)Cl)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The preparation begins with the formation of the benzothiazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the pyridine ring with a nitrile group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzothiazole moiety is known to modulate the activity of certain receptors, such as the AMPA receptor, which plays a role in synaptic transmission . Additionally, the compound’s ability to inhibit enzymes involved in cell proliferation contributes to its anticancer activity .

Comparison with Similar Compounds

Diazepane Analog: 5-Chloro-6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile

This analog replaces the piperidine ring with a seven-membered diazepane, increasing molecular weight to 401.87 g/mol (identical to the target compound) but altering ring strain and conformational flexibility. The diazepane’s extended structure may improve solubility but reduce receptor affinity due to less rigid spatial alignment .

Property Target Compound Diazepane Analog
Core Ring Piperidine (6-membered) Diazepane (7-membered)
Molecular Weight 401.87 401.87
Key Functional Groups Benzothiazole sulfone, methylamino Benzothiazole sulfone, diazepane

5-Chloro-6-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

This compound substitutes the benzothiazole sulfone with a dimethylamino-pyrimidine group linked via piperazine. The pyrimidine introduces additional hydrogen-bonding sites, while the dimethylamino group increases lipophilicity (clogP ~2.5 estimated) compared to the target compound’s sulfone (clogP ~1.8). This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .

Benzothiazole-Containing Pharmaceuticals

Ziprasidone (Benzothiazolylpiperazine Antipsychotic)

Ziprasidone (Figure 1B in ) shares the benzothiazole-piperazine motif but incorporates a chlorinated indole-2-one core. Unlike the target compound’s sulfone, ziprasidone’s benzothiazole lacks electron-withdrawing groups, reducing metabolic stability but improving dopamine D2 receptor binding.

Property Target Compound Ziprasidone
Core Structure Pyridine-carbonitrile Indole-2-one
Benzothiazole Modification Sulfone group Unmodified benzothiazole
Therapeutic Indication Undefined (potential CNS/anticancer) Antipsychotic

Carbonitrile-Containing Compounds

Fipronil (Pesticide)

Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) shares the carbonitrile group but features a pyrazole core and trifluoromethyl sulfinyl moiety. The target compound’s pyridine and benzothiazole sulfone likely reduce mammalian toxicity compared to fipronil’s electrophilic sulfinyl group, which inhibits GABA receptors in insects .

Physicochemical and Pharmacokinetic Insights

  • Solubility: The target compound’s sulfone group enhances polarity, likely improving aqueous solubility over lipophilic analogs like the dimethylamino-pyrimidine derivative .
  • Synthetic Accessibility: The piperidine-methylamino linkage may require multi-step synthesis, whereas diazepane analogs could simplify ring formation .

Biological Activity

5-Chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including chloropyridine, piperidine, and benzothiazole moieties, which contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C19H18ClN5O2S
CAS Number 2549041-13-4
InChI InChI=1S/C19H18ClN5O2S/c1-24(18-15-4-2-3-5-17(15)28(26,27)23-18)14-6-8-25(9-7-14)19-16(20)10-13(11-21)12-22-19/h2-5,10,12,14H,6-9H2,1H3

Target and Mode of Action

The primary target of this compound is the URAT1 protein , which is responsible for urate reabsorption in the kidneys. The compound acts as a selective inhibitor of URAT1, leading to decreased reabsorption of uric acid and potentially lowering serum urate levels. This mechanism is particularly significant in the treatment of conditions such as gout and hyperuricemia.

Pharmacological Properties

Research indicates that 5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yld)-methylamino]piperidinyl derivatives exhibit various biological activities:

Antimicrobial Activity
Studies have shown that compounds with similar structural frameworks possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the benzothiazole moiety contributes to this antimicrobial effectiveness, as it is known for its pharmacological properties .

Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease. For instance, several derivatives showed IC50 values ranging from 0.63 to 2.14 µM in AChE inhibition assays . This suggests potential applications in treating conditions related to enzyme dysregulation.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antibacterial Studies :
    • A series of piperidine derivatives were synthesized and tested for antibacterial properties. Results indicated that certain derivatives exhibited strong activity against E. coli and Staphylococcus aureus, showcasing the potential for developing new antibacterial agents .
  • Enzyme Inhibition Studies :
    • Compounds similar to 5-chloro derivatives were evaluated for urease inhibition. The findings revealed strong inhibitory effects with implications for treating urinary tract infections .

Comparative Analysis

The uniqueness of 5-chloro derivatives lies in their combination of functional groups that confer distinct chemical and biological properties compared to other benzothiazole and piperidine derivatives.

CompoundAntibacterial ActivityAChE Inhibition IC50 (µM)URAT1 Inhibition
5-Chloro DerivativeModerate to Strong0.63 - 2.14Yes
Other Piperidine DerivativesWeak to ModerateVariesNo

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